GPR35 Agonist Activity Distinct from Serotonergic Analogs
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine demonstrates agonist activity at the human GPR35 receptor with an IC50 of 22 nM in a DMR desensitization assay using HT-29 cells [1]. In competitive binding studies against Nluc-fused human GPR35 expressed in CHO-K1 cells, the compound exhibits a Ki of 28 nM [1]. This GPR35 agonism profile is a notable distinction from related phenylpiperazines such as 1-[4-(trifluoromethyl)phenyl]piperazine and 3-TFMPP, which are primarily characterized as serotonergic agents with affinity for 5-HT1A, 5-HT1B, and 5-HT2B receptors [2]. While direct comparative data against the closest para-substituted analog (1-[4-(trifluoromethyl)phenyl]piperazine) is not available for this specific target, the functional GPR35 agonist activity of the 3,3-dimethyl derivative at low nanomolar concentrations represents a discrete pharmacological signature not reported for non-gem-dimethyl substituted phenylpiperazines.
| Evidence Dimension | Human GPR35 receptor agonism (functional) and binding affinity |
|---|---|
| Target Compound Data | IC50 = 22 nM (agonist activity); Ki = 28 nM (binding affinity) |
| Comparator Or Baseline | 1-[4-(trifluoromethyl)phenyl]piperazine and 3-TFMPP (no reported GPR35 activity data available; primary targets are 5-HT receptors) |
| Quantified Difference | Target compound exhibits low-nanomolar GPR35 agonist activity; comparator class lacks documented GPR35 engagement |
| Conditions | Human GPR35 expressed in HT-29 cells (IC50, DMR desensitization assay, 1 hr preincubation); Nluc-fused human GPR35 in CHO-K1 cells (Ki, furimazine substrate) |
Why This Matters
Researchers screening for GPR35 modulators should select this specific derivative rather than generic phenylpiperazine analogs that lack documented GPR35 activity.
- [1] BindingDB. BDBM50575522 (CHEMBL4878979). Affinity Data: IC50 22 nM, Ki 28 nM at human GPR35 receptor. Deposited 2024. View Source
- [2] DeRuiter J, Van Cleave A, de Sousa Moura A, Abiedalla Y, Clark CR. Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research. 2018;3(2):161-169. View Source
